molecular formula C18H25N7 B12264148 N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B12264148
M. Wt: 339.4 g/mol
InChI Key: OTKGSPINILGIDL-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique bicyclic structure, which includes a pyridazine ring fused with a piperazine ring and a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylamine, piperazine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline
  • 4-(5,6-dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylaniline

Uniqueness

N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N7

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C18H25N7/c1-13-19-15-6-4-5-14(15)18(20-13)25-11-9-24(10-12-25)17-8-7-16(21-22-17)23(2)3/h7-8H,4-6,9-12H2,1-3H3

InChI Key

OTKGSPINILGIDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)N(C)C

Origin of Product

United States

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